(-)-JQ1 - 1268524-71-5

(-)-JQ1

Catalog Number: EVT-255816
CAS Number: 1268524-71-5
Molecular Formula: C23H25ClN4O2S
Molecular Weight: 457.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(-)-JQ1 is the less active enantiomer of (+)-JQ1, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, particularly BRD4, play a crucial role in gene expression by recognizing and binding to acetylated lysine residues on histones. While (+)-JQ1 exhibits high inhibitory activity towards BRD4, its enantiomer (-)-JQ1 is considered largely inactive []. Therefore, (-)-JQ1 serves as a valuable negative control compound in scientific studies investigating the biological effects of BET inhibition by (+)-JQ1 [, ].

Overview

(R)-(-)-JQ1 Enantiomer is a stereoisomer of the well-known bromodomain and extraterminal domain protein (BET) inhibitor, JQ1. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy and viral reactivation. The compound operates primarily by inhibiting the interaction between BET proteins and acetylated lysine residues, which are crucial for various cellular processes including transcriptional regulation.

Source

(R)-(-)-JQ1 Enantiomer is synthesized from precursors that are typically derived from commercially available starting materials. The synthesis of this compound has been optimized to produce high yields and enantiomeric purity, making it accessible for research and therapeutic applications.

Classification

(R)-(-)-JQ1 Enantiomer belongs to the class of small molecules known as BET inhibitors. These compounds selectively target bromodomains, which are protein domains that recognize acetylated lysine residues on histones and non-histone proteins, influencing gene expression and cellular functions.

Synthesis Analysis

Methods

The synthesis of (R)-(-)-JQ1 Enantiomer has been developed using various methods that emphasize stereoselectivity and efficiency. One notable approach involves the use of lithium hexamethyldisilazide as a base in a stereoselective alkylation reaction, which allows for the introduction of substituents at specific positions on the molecule without the need for chiral chromatography.

Technical Details

  • Reagents: Lithium hexamethyldisilazide, methyl iodide, ethyl iodide.
  • Conditions: Reactions typically occur at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.
  • Yield: Recent methodologies have reported yields exceeding 99% enantiomeric excess, significantly improving upon previous synthetic routes that required extensive purification steps.
Molecular Structure Analysis

Structure

(R)-(-)-JQ1 Enantiomer features a complex molecular structure characterized by multiple chiral centers. The stereochemistry is crucial for its biological activity, as different enantiomers can exhibit vastly different effects on biological systems.

Data

  • Molecular Formula: C18_{18}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: 342.36 g/mol
  • Structural Representation: The compound consists of a thienodiazepine core with various functional groups that facilitate its interaction with bromodomains.
Chemical Reactions Analysis

Reactions

(R)-(-)-JQ1 Enantiomer participates in several key chemical reactions that enhance its utility as a pharmacological agent. These include:

  • Alkylation Reactions: Critical for modifying functional groups to improve binding affinity to target proteins.
  • Epimerization: This process can be employed to convert undesired diastereomers into the desired enantiomeric form.

Technical Details

The reactions typically require careful control of conditions to prevent racemization, especially during alkylation steps where strong bases are used.

Mechanism of Action

Process

(R)-(-)-JQ1 Enantiomer exerts its effects primarily through competitive inhibition of BET proteins, particularly BRD4. By binding to the bromodomains, it prevents these proteins from interacting with acetylated histones, thereby modulating gene expression involved in cell proliferation and survival.

Data

Research indicates that (R)-(-)-JQ1 does not display the same potency as its counterpart (+)-JQ1 in terms of inhibiting BRD4 target genes, suggesting a distinct mechanism or reduced efficacy in certain biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Applications

Scientific Uses

(R)-(-)-JQ1 Enantiomer is primarily utilized in research focused on:

  • Cancer Therapy: As a BET inhibitor, it plays a role in studies aimed at understanding cancer cell proliferation and survival mechanisms.
  • Viral Reactivation: It has been investigated for its potential to reactivate latent viruses such as HIV by modulating host cell transcriptional machinery .
Introduction to BET Bromodomain Inhibition and Enantiomeric Significance

Role of BET Proteins in Epigenetic Regulation and Disease Pathogenesis

Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) function as epigenetic "readers" that recognize acetylated lysine residues on histone tails (H3/H4), facilitating the recruitment of transcriptional machinery to regulate gene expression. Their tandem bromodomains (BD1 and BD2) bind acetyl-lysine, while the extraterminal (ET) domain mediates protein-protein interactions critical for transcriptional activation [1] [3]. BRD4, the most extensively studied BET member, drives oncogene expression (e.g., MYC, BCL2) by recruiting the positive transcription elongation factor complex (P-TEFb) to release paused RNA polymerase II [1] [10]. Dysregulation of BET proteins is implicated in cancers (leukemias, carcinomas), inflammatory diseases, and viral pathogenesis due to their role in amplifying transcription of disease-driving genes [1] [3] [7].

Table 1: BET Proteins and Their Pathogenic Roles

ProteinPrimary FunctionDisease Association
BRD2Cell cycle progression (G1/S transition), metabolic regulationCancers, metabolic disorders
BRD3Transcriptional co-regulation with GATA1Erythroid/megakaryocytic malignancies, arthritis
BRD4Transcriptional elongation via P-TEFb recruitment, super-enhancer assemblyNUT midline carcinoma, leukemias, solid tumors
BRDTChromatin remodeling during spermatogenesisMale contraception target

Structural and Functional Dichotomy of JQ1 Enantiomers

JQ1, a thienotriazolodiazepine, is a potent pan-BET inhibitor whose activity is exquisitely stereospecific. The (+)-JQ1 enantiomer binds the acetyl-lysine pocket of BET bromodomains with high affinity (Kd ~50 nM for BRD4), displacing BET proteins from chromatin and suppressing oncogene transcription. In stark contrast, (R)-(-)-JQ1—its enantiomeric counterpart—exhibits negligible binding to bromodomains due to incompatible spatial orientation of its functional groups within the chiral binding pocket [4] [6] [7]. This disparity is evidenced by:

  • Loss of Anticancer Activity: (R)-(-)-JQ1 fails to inhibit proliferation in cancer cell lines (e.g., NUT midline carcinoma, neuroblastoma) where (+)-JQ1 is effective [7] [9].
  • No Target Engagement: In nuclear protein binding assays, (R)-(-)-JQ1 shows no significant interaction with BET bromodomains [4] [6].
  • Metabolic Divergence: Unlike (+)-JQ1, which undergoes CYP3A4-mediated oxidation at the thiophene 2-methyl group to form an aldehyde (JQ1-CHO) and alcohol (JQ1-OH) metabolite, (R)-(-)-JQ1 metabolism is less characterized but presumed distinct due to its inactivity [8].

Table 2: Comparative Properties of JQ1 Enantiomers

Property(+)-JQ1(R)-(-)-JQ1
Stereochemistry(S)-configuration(R)-configuration
BET Bromodomain BindingHigh affinity (nM range)Negligible
Effect on c-Myc ExpressionDownregulation (>80% at 1µM)No change
Anticancer ActivityPotent in vitro/vivoInactive
Role in ResearchBET inhibitor probeNegative control

Rationale for Studying (R)-(-)-JQ1 in Bromodomain Research

The primary utility of (R)-(-)-JQ1 lies in its role as a rigorous negative control in mechanistic studies:

  • Validation of On-Target Effects: It distinguishes BET-specific actions from off-target toxicity. For example, in ovarian and endometrial endometrioid carcinoma cells, (+)-JQ1-induced apoptosis and c-Myc downregulation were absent with (R)-(-)-JQ1 treatment, confirming BRD4 dependence [10].
  • PROTAC Degrader Specificity: In proteolysis-targeting chimera (PROTAC) constructs incorporating JQ1 moieties, (R)-(-)-JQ1-based analogs fail to degrade BET proteins, validating degradation requires precise target engagement [3] [7].
  • Enantioselectivity Studies: Its structural divergence informs bromodomain inhibitor design, highlighting the necessity of chiral fidelity for efficacy. This is critical for developing BD1/BD2-selective inhibitors or BET-family-specific agents [3] [18].
  • Metabolic Pathway Elucidation: While (+)-JQ1 undergoes oxidation at the thiophene 2-methyl group, (R)-(-)-JQ1’s metabolic fate remains underexplored but may reveal stereoselective CYP metabolism [8].

Table 3: Key Research Applications of (R)-(-)-JQ1

ApplicationExperimental ContextOutcome
Negative Controlc-Myc suppression in carcinomasConfirmed on-target effect of (+)-JQ1 [10]
PROTAC ValidationBRD4 degraders (e.g., JQ1-PROTACs)Degradation dependent on specific stereochemistry [7]
Viral Infection StudiesAdenovirus hexon protein expressionNo effect vs. (+)-JQ1-mediated inhibition [6]
Toxicity ScreeningEndothelial-mesenchymal transitionRuled out BET-independent cytotoxicity [6]

Properties

CAS Number

1268524-71-5

Product Name

(R)-(-)-JQ1 Enantiomer

IUPAC Name

tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1

InChI Key

DNVXATUJJDPFDM-QGZVFWFLSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.